molecular formula C14H14N2O3 B2972905 N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1252382-65-2

N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B2972905
CAS RN: 1252382-65-2
M. Wt: 258.277
InChI Key: HDGRJHHTFSLMEW-UHFFFAOYSA-N
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Description

“N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a complex organic compound. The cyanomethyl group (N≡CCH2–) is a type of nitrile group . It’s worth noting that the specific compound you’re asking about is not directly mentioned in the search results, but related compounds and groups are discussed.


Synthesis Analysis

The synthesis of similar compounds, such as N-cyanoacetamides, involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The synthesis of cyanoacetamides may be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .


Chemical Reactions Analysis

The chemical reactivity of related compounds, such as N-cyanoacetamides, allows them to obtain biologically active novel heterocyclic moieties . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mechanism of Action

While the specific mechanism of action for “N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is not provided in the search results, related compounds such as N-cyanomethyl-2-chloroisonicotinamide have been shown to induce a broad range of disease resistance in plants and induce systemic acquired resistance (SAR) marker gene expression .

Future Directions

The future directions for research on “N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” and similar compounds could involve further exploration of their potential uses in inducing disease resistance in plants , as well as continued investigation into their synthesis, chemical reactions, and mechanisms of action.

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c15-7-8-16(10-5-6-10)14(17)13-9-18-11-3-1-2-4-12(11)19-13/h1-4,10,13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGRJHHTFSLMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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